3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
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Overview
Description
3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its molecular structure, which includes a pyrazolyl group attached to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride typically involves the following steps:
Formation of the Pyrazolyl Group: The pyrazolyl group can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones.
Attachment to the Benzoic Acid Moiety: The pyrazolyl group is then attached to the benzoic acid moiety through a suitable coupling reaction.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole derivatives.
Scientific Research Applications
3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride: This compound is structurally similar but differs in the presence of the benzoic acid moiety.
Other Pyrazole Derivatives: Various pyrazole derivatives with different substituents and functional groups are used in research and industry.
Uniqueness: 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride is unique due to its specific combination of the pyrazolyl group and the benzoic acid moiety, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3-amino-5-methylpyrazol-1-yl)methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-8-5-11(13)14-15(8)7-9-3-2-4-10(6-9)12(16)17;/h2-6H,7H2,1H3,(H2,13,14)(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASBPINDSYNCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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